Cas no 5030-92-2 (1H-INDOLE, 3,3'-BUTYLIDENEBIS-)
1H-INDOLE, 3,3'-BUTYLIDENEBIS- Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDOLE, 3,3'-BUTYLIDENEBIS-
- 5030-92-2
- 3,3'-(butane-1,1-diyl)bis(1H-indole)
- 3-[1-(1H-indol-3-yl)butyl]-1H-indole
- YJCSYGCYBUOJMI-UHFFFAOYSA-N
- EN300-37271490
- 1,1-di-indol-3-yl-butane
- PD133200
- DTXSID101307103
- Vibrindole B
- CHEMBL4063898
- SCHEMBL5851244
- 3,3a(2)-Butylidenebis[1H-indole]
-
- Inchi: 1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3
- InChI Key: YJCSYGCYBUOJMI-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(=C1)C(C1=CNC2C=CC=CC1=2)CCC
Computed Properties
- Exact Mass: 288.162648646Da
- Monoisotopic Mass: 288.162648646Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 31.6Ų
1H-INDOLE, 3,3'-BUTYLIDENEBIS- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37271490-0.05g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 0.05g |
$285.0 | 2023-06-02 | |
| Enamine | EN300-37271490-0.1g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 0.1g |
$426.0 | 2023-06-02 | |
| Enamine | EN300-37271490-0.25g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 0.25g |
$607.0 | 2023-06-02 | |
| Enamine | EN300-37271490-0.5g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 0.5g |
$959.0 | 2023-06-02 | |
| Enamine | EN300-37271490-1.0g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 1g |
$1229.0 | 2023-06-02 | |
| Enamine | EN300-37271490-2.5g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 2.5g |
$2408.0 | 2023-06-02 | |
| Enamine | EN300-37271490-5.0g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 5g |
$3562.0 | 2023-06-02 | |
| Enamine | EN300-37271490-10.0g |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
5030-92-2 | 95% | 10g |
$5283.0 | 2023-06-02 | |
| Aaron | AR01SEGQ-50mg |
1H-Indole, 3,3′-butylidenebis- |
5030-92-2 | 95% | 50mg |
$417.00 | 2023-12-15 | |
| Aaron | AR01SEGQ-100mg |
1H-Indole, 3,3′-butylidenebis- |
5030-92-2 | 95% | 100mg |
$611.00 | 2023-12-15 |
1H-INDOLE, 3,3'-BUTYLIDENEBIS- Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1H-INDOLE, 3,3'-BUTYLIDENEBIS-
1H-INDOLE, 3,3'-BUTYLIDENEBIS: A Comprehensive Overview
The compound with CAS No. 5030-92-2, commonly referred to as 1H-indole, 3,3'-butylidenebis, is a fascinating molecule that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the indole family, which is renowned for its unique aromatic properties and versatile applications. The butylidenebis derivative of indole introduces additional functional groups that enhance its reactivity and applicability in diverse chemical reactions.
1H-indole is a heterocyclic aromatic compound consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the nitrogen atom in the pyrrole ring contributes to its distinctive electronic properties, making it a valuable building block in organic synthesis. The butylidenebis modification further extends the molecule's functionality by introducing a butylidene group, which can participate in various chemical transformations such as cycloadditions, electrophilic substitutions, and nucleophilic attacks.
Recent studies have highlighted the potential of 1H-indole, 3,3'-butylidenebis in the development of advanced materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. The ability of 1H-indole derivatives to form stable coordination bonds with metal ions has been extensively documented in scientific literature.
In addition to its role in materials science, 1H-indole, 3,3'-butylidenebis has also found applications in medicinal chemistry. The indole core is a common structural motif in numerous bioactive compounds, including anti-inflammatory agents and anticancer drugs. The introduction of the butylidene group can modulate the pharmacokinetic properties of the molecule, enhancing its bioavailability and efficacy. Recent research has focused on optimizing the synthesis of this compound to improve its scalability for pharmaceutical applications.
The synthesis of 1H-indole, 3,3'-butylidenebis typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of indole derivatives with aldehydes or ketones in the presence of a suitable catalyst. This reaction pathway allows for precise control over the regiochemistry and stereochemistry of the product, ensuring high yields and purity.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing 1H-indole derivatives. Researchers are exploring green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For example, microwave-assisted synthesis has been reported as an efficient method for preparing 1H-indole, 3,3'-butylidenebis, offering advantages such as reduced reaction time and energy consumption.
In conclusion, 1H-indole, 3,3'-butylidenebis (CAS No. 5030-92-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new insights into its properties and potential uses
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